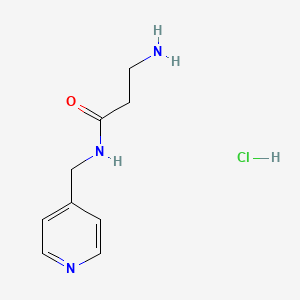

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride

CAS No.: 1219957-84-2

Cat. No.: VC2691517

Molecular Formula: C9H14ClN3O

Molecular Weight: 215.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219957-84-2 |

|---|---|

| Molecular Formula | C9H14ClN3O |

| Molecular Weight | 215.68 g/mol |

| IUPAC Name | 3-amino-N-(pyridin-4-ylmethyl)propanamide;hydrochloride |

| Standard InChI | InChI=1S/C9H13N3O.ClH/c10-4-1-9(13)12-7-8-2-5-11-6-3-8;/h2-3,5-6H,1,4,7,10H2,(H,12,13);1H |

| Standard InChI Key | OUZPMCBGZTWRJA-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1CNC(=O)CCN.Cl |

| Canonical SMILES | C1=CN=CC=C1CNC(=O)CCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is an organic compound consisting of a propanamide backbone with an amino group at the 3-position and a 4-pyridinylmethyl group attached to the amide nitrogen. The compound exists as a hydrochloride salt, which enhances its stability and solubility in aqueous environments.

Basic Chemical Information

The compound is characterized by the following fundamental properties:

| Parameter | Value |

|---|---|

| CAS Number | 1219957-84-2 |

| Molecular Formula | C₉H₁₄ClN₃O |

| Molecular Weight | 215.68 g/mol |

| Exact Mass | 215.08300 |

| MDL Number | MFCD13562807 |

The molecular structure features three nitrogen atoms: one in the pyridine ring, one in the amide linkage, and one in the terminal amino group. The hydrochloride component forms an ionic bond with the primary amine function, resulting in a positively charged ammonium group .

Structural Characteristics

The compound can be visualized as having three distinct structural regions:

-

A terminal primary amine (as ammonium salt)

-

A central propanamide backbone

-

A 4-pyridinylmethyl group

This arrangement creates a molecule with multiple potential hydrogen bonding sites and a distributed polar character, factors that significantly influence its physical properties and potential biological interactions.

Physical and Chemical Properties

Physical Properties

The physical properties of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride are important determinants of its behavior in various applications and formulations.

| Property | Value |

|---|---|

| Physical State | Solid |

| Solubility | Soluble in water and polar organic solvents |

| LogP | 1.93980 |

| Polar Surface Area (PSA) | 68.01000 |

| Density | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

The compound's moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which could be advantageous for membrane permeability while maintaining reasonable water solubility .

Chemical Identifiers and Nomenclature

For research and regulatory purposes, this compound can be identified using various systematic naming conventions and identifiers:

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-amino-N-(pyridin-4-ylmethyl)propanamide hydrochloride |

| SMILES Notation | C1=CC=NC(=C1)CNC(=O)CCN.Cl |

| InChI | Not specified in available data |

| EC Number | Not specified in available data |

These identifiers are essential for unambiguous identification of the compound in scientific literature and chemical databases .

Synthetic Approaches

The synthesis of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride can be approached through several synthetic routes, drawing parallels from similar amino-propanamide hydrochloride derivatives.

General Synthetic Pathway

A typical synthesis might involve the following steps:

-

Amide formation between a protected β-alanine derivative and 4-pyridinylmethylamine

-

Deprotection of the amino group

-

Salt formation with hydrogen chloride

This approach mirrors synthetic methods employed for similar compounds such as N-(3-aminopropyl)methacrylamide hydrochloride, which involves protected intermediates to prevent unwanted side reactions .

Alternative Synthesis Method

An alternative approach could involve:

-

Reaction of β-alanine ethyl ester with 4-pyridinylmethylamine

-

Hydrolysis of any remaining ester groups

-

Treatment with hydrogen chloride to form the hydrochloride salt

These synthetic routes are adaptable to laboratory and industrial scales, although specific optimization would be required for large-scale production .

Chemical Reactivity

The reactivity of 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride is determined by its functional groups, which can participate in various chemical transformations.

Reactive Sites

The compound contains several potentially reactive sites:

-

Primary amine: Can undergo reactions typical of amines (acylation, alkylation, reductive amination)

-

Amide group: Stable under most conditions but susceptible to hydrolysis under harsh conditions

-

Pyridine ring: Can participate in electrophilic and nucleophilic substitutions, and can act as a metal-coordination site

Stability Considerations

As a hydrochloride salt, the compound exhibits enhanced stability compared to its free base form. The salt is generally stable under normal storage conditions but may be hygroscopic, requiring storage in a dry environment. Long-term exposure to heat, light, or moisture should be avoided to prevent degradation .

Applications and Research Significance

Medicinal Chemistry

3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride belongs to a class of compounds with potential biological activity. Similar amino-propanamide derivatives have been investigated for various pharmacological applications, including:

-

As building blocks for peptidomimetics

-

As potential enzyme inhibitors

-

In the development of bioactive compounds for various therapeutic targets

The presence of the pyridine moiety can enhance binding to biological targets through hydrogen bonding and π-stacking interactions.

Synthetic Intermediates

This compound may serve as a valuable intermediate in organic synthesis, particularly in the preparation of:

-

Modified peptides and peptide-like molecules

-

Heterocyclic compounds with biological relevance

-

Functionalized polymers and materials

The primary amine functionality provides a convenient handle for further elaboration through various transformations, making it a versatile synthetic building block.

Research Applications

In research settings, 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride might be employed in:

-

Structure-activity relationship studies

-

Development of chemical probes for biological systems

-

Coordination chemistry, utilizing the pyridine nitrogen as a ligand for metal complexation

Comparative Analysis with Related Compounds

Understanding 3-Amino-N-(4-pyridinylmethyl)propanamide hydrochloride in the context of related compounds provides valuable insights into its properties and potential applications.

Structural Analogues

Several structural analogues have been documented, including:

| Compound | Molecular Formula | CAS Number | Key Difference |

|---|---|---|---|

| 3-Amino-N-(4-chlorophenyl)propanamide hydrochloride | C₉H₁₂ClN₂O·HCl | 1245568-68-6 | Chlorophenyl vs. pyridinylmethyl |

| 3-Amino-N-(3-pyridinylmethyl)propanamide hydrochloride | C₉H₁₄ClN₃O | 1208947-75-4 | 3-pyridinylmethyl vs. 4-pyridinylmethyl |

| 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride | C₉H₁₄ClN₃O | 1220035-39-1 | 2-pyridinylmethyl vs. 4-pyridinylmethyl |

These variations in structure can significantly affect properties such as solubility, receptor binding, and chemical reactivity .

Property Comparison

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) can influence the compound's physical and chemical properties:

-

4-pyridinyl derivatives typically have higher water solubility

-

2-pyridinyl derivatives may offer chelating capabilities through the proximal nitrogen

-

3-pyridinyl derivatives often present intermediate properties between the 2- and 4-isomers

These differences can be exploited in the design of compounds for specific applications, particularly in medicinal chemistry and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume